molecular formula C10H8N2O4S B8030898 1-(benzenesulfonyl)-2-nitro-1H-pyrrole

1-(benzenesulfonyl)-2-nitro-1H-pyrrole

Cat. No.: B8030898
M. Wt: 252.25 g/mol
InChI Key: SSWMTXYLBAFLCJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-nitro-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzenesulfonyl group and a nitro group

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-2-nitro-1H-pyrrole typically involves the reaction of pyrrole with benzenesulfonyl chloride in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-2-nitro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reagents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for substitution reactions. Major products formed from these reactions include amino derivatives, sulfide derivatives, and various substituted pyrroles.

Scientific Research Applications

1-(Benzenesulfonyl)-2-nitro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-2-nitro-1H-pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-2-nitro-1H-pyrrole can be compared with other similar compounds such as benzenesulfonamides and nitropyrroles. While benzenesulfonamides are known for their antibacterial properties, this compound is unique due to the presence of both a sulfonyl and a nitro group, which confer distinct chemical reactivity and biological activity. Similar compounds include benzenesulfonic acid derivatives and nitropyrrole derivatives, each with their own set of applications and properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-nitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-12(14)10-7-4-8-11(10)17(15,16)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWMTXYLBAFLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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